![molecular formula C14H17N3 B1491299 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098008-61-6](/img/structure/B1491299.png)
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole, or ETIP, is a heterocyclic compound with a wide range of potential applications in scientific research. It has been studied in the context of its biochemical and physiological effects, as well as its potential use in lab experiments.
Scientific Research Applications
Antifibrotic Activity
Indazole derivatives have been studied for their potential antifibrotic activities. The presence of a pyridin-2-yl group in such compounds has been associated with the inhibition of collagen expression and hydroxyproline content in cell culture mediums, indicating potential as novel antifibrotic drugs . This suggests that “1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole” could be synthesized and evaluated for its efficacy in preventing or reducing fibrosis in various tissues.
Antimicrobial and Antiviral Applications
Compounds with a pyridin-2-yl moiety have shown diverse types of biological activities, including antimicrobial and antiviral properties . The indazole nucleus is also known to contribute to these activities. Therefore, this compound could be valuable in the development of new antimicrobial and antiviral agents, potentially offering treatment options for a range of infections.
Anticancer Research
Indazole derivatives are known to exhibit antitumor properties . The unique structure of “1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole” may interact with various cancer cell lines, providing a basis for anticancer drug development. Research could focus on its mechanism of action and potential as a chemotherapeutic agent.
Anti-Inflammatory Activity
Indole derivatives, which share structural similarities with indazoles, are known for their anti-inflammatory effects . “1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole” could be investigated for its potential to reduce inflammation, which is a common pathological component of many diseases.
Enzyme Inhibition
The pyridin-2-yl group has been implicated in the inhibition of various enzymes, which is a crucial aspect of drug discovery and development . The compound could be explored for its ability to modulate enzyme activity, leading to potential applications in treating diseases where enzyme regulation is necessary.
properties
IUPAC Name |
1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h5-6,8,10H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLYPJUKJZECFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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